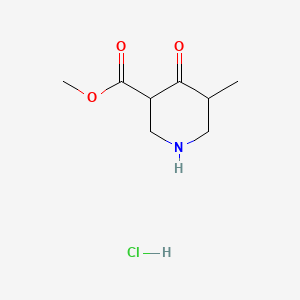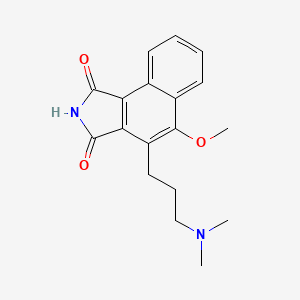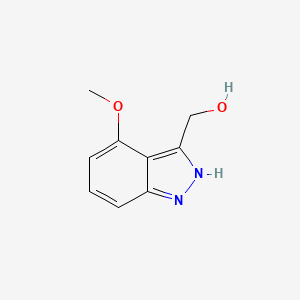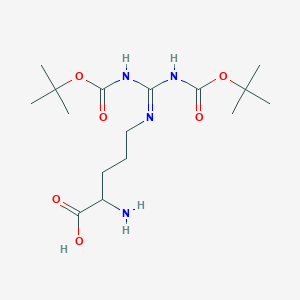
methyl 5-methyl-4-oxopiperidine-3-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 5-methyl-4-oxopiperidine-3-carboxylate;hydrochloride, is a chemical compound with the molecular formula C8H14NO3. It is a crystalline powder that is primarily used for research purposes. This compound is part of the piperidone family, which is known for its diverse applications in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-methoxycarbonyl-4-piperidone hydrochloride typically involves the catalytic hydrogenation of pyridine derivatives. This process can be carried out using cobalt, ruthenium, or nickel-based nanocatalysts . Another method involves the three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate, which yields the corresponding tertiary propargylamines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar catalytic processes on a larger scale. The use of high-pressure reactors and continuous flow systems could enhance the efficiency and yield of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5-methoxycarbonyl-4-piperidone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the methoxycarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium or platinum catalysts.
Substitution: Various nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups.
Applications De Recherche Scientifique
3-Methyl-5-methoxycarbonyl-4-piperidone hydrochloride has several scientific research applications:
Chemistry: Used as a starting material in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-methoxycarbonyl-4-piperidone hydrochloride involves its interaction with specific molecular targets. The compound can act as an intermediate in various biochemical pathways, influencing the activity of enzymes and receptors. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes through its chemical structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-oxo-3-piperidinecarboxylate hydrochloride: Similar in structure and used in similar applications.
2,2,6,6-Tetramethyl-4-piperidinone hydrochloride: Another piperidone derivative with distinct chemical properties.
Uniqueness
3-Methyl-5-methoxycarbonyl-4-piperidone hydrochloride stands out due to its specific functional groups, which confer unique reactivity and potential biological activity. Its methoxycarbonyl group, in particular, allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
Propriétés
Formule moléculaire |
C8H14ClNO3 |
|---|---|
Poids moléculaire |
207.65 g/mol |
Nom IUPAC |
methyl 5-methyl-4-oxopiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO3.ClH/c1-5-3-9-4-6(7(5)10)8(11)12-2;/h5-6,9H,3-4H2,1-2H3;1H |
Clé InChI |
JTZAAEGXSGIXFC-UHFFFAOYSA-N |
SMILES canonique |
CC1CNCC(C1=O)C(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester](/img/structure/B1514011.png)
![(2S)-3-(N-ethylanilino)-2-[(2-pyridin-4-yl-3H-benzimidazole-5-carbonyl)amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B1514014.png)
![Methanesulfonic acid, 1,1,1-trifluoro-, 4-[(1R)-1-aMinoethyl]phenyl ester](/img/structure/B1514015.png)


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-cyano-3-[4-[(methylsulfonyl)oxy]butyl]-, 1,1-dimethylethyl ester](/img/structure/B1514080.png)

![1-Deoxy-1-[1,3,4,7-tetrahydro-6-(hydroxymethyl)-2,4-dioxo-8(2H)-pteridinyl]-D-ribitol](/img/structure/B1514090.png)
![1-(2-((1R,3S,5R)-3-((2-Fluoro-3-(trifluoromethoxy)phenyl)carbamoyl)-2-azabicyclo[3.1.0]hexan-2-yl)-2-oxoethyl)-5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxamide benzoate](/img/structure/B1514093.png)


![[3,4-Diacetyloxy-5-azido-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl acetate](/img/structure/B1514120.png)

